Hesperetin 5,3'-dimethyl ether
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Overview
Description
Hesperetin 5,3’-dimethyl ether is a flavonoid compound derived from hesperetin, which is commonly found in citrus fruits. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Its unique structure, characterized by the presence of methoxy groups at the 5 and 3’ positions, contributes to its distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hesperetin 5,3’-dimethyl ether typically involves the methylation of hesperetin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at the 5 and 3’ positions.
Industrial Production Methods: Industrial production of Hesperetin 5,3’-dimethyl ether may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Hesperetin 5,3’-dimethyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive flavonoid derivatives.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of Hesperetin 5,3’-dimethyl ether involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by targeting pathways like PI3K/Akt and p53.
Comparison with Similar Compounds
Hesperetin 5,3’-dimethyl ether can be compared with other flavonoid compounds such as:
Hesperetin: The parent compound, which lacks the methoxy groups at the 5 and 3’ positions.
Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different structural features.
Quercetin: A flavonol with potent antioxidant activity but differing in its hydroxylation pattern.
Uniqueness: Hesperetin 5,3’-dimethyl ether’s unique methoxy groups enhance its lipophilicity and bioavailability, potentially leading to more effective therapeutic outcomes compared to its non-methylated counterparts.
Properties
CAS No. |
123861-33-6 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-5-4-10(6-15(13)22-2)14-9-12(20)18-16(23-3)7-11(19)8-17(18)24-14/h4-8,14,19H,9H2,1-3H3/t14-/m0/s1 |
InChI Key |
BLUZKSFUMREPGB-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O)OC |
Origin of Product |
United States |
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